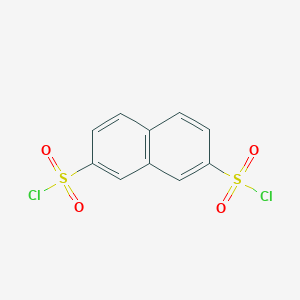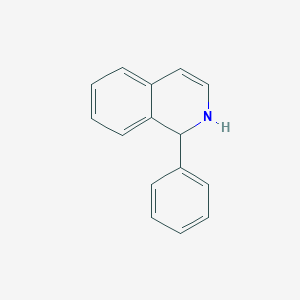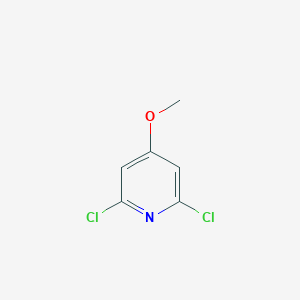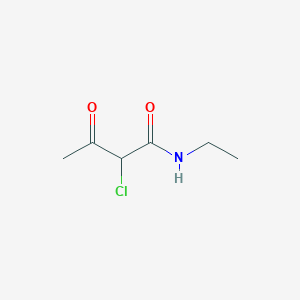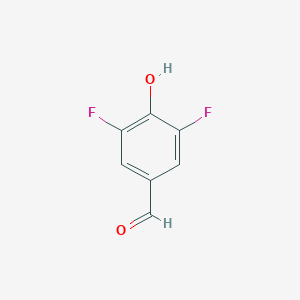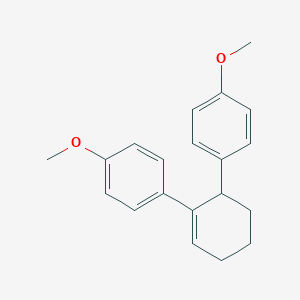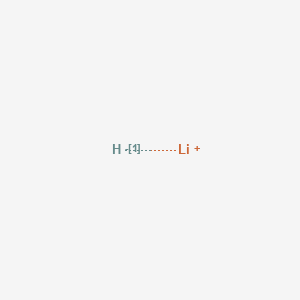
Croman-3-amina clorhidrato
Descripción general
Descripción
Chroman-3-amine hydrochloride is a chemical compound that is part of the chroman family, which is characterized by a 2H-chromene skeleton. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The chroman core is a common motif in natural products and pharmaceuticals, and its derivatives, such as chroman-3-amine, are often explored for their biological activities and chemical properties .
Synthesis Analysis
The synthesis of chroman-3-amine derivatives can be achieved through various methods. For instance, 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones can react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones, which can further react with amines to form 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones . Additionally, the synthesis of drug-like functionalized spiro[chroman-3,3'-indolin]-2'-ones with high diastereo- and enantioselectivities has been reported using aminal-catalysis, demonstrating the versatility of chroman-3-amine derivatives in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of chroman-3-amine derivatives can be complex, with the potential for multiple stereocenters and functional groups. For example, the synthesis of spiro[chroman-3,3'-indolin]-2'-ones involves the creation of three contiguous stereocenters . The structural characterization of chromium complexes with chroman-3-amine ligands has also been performed, providing insights into the coordination chemistry and molecular geometry of these compounds .
Chemical Reactions Analysis
Chroman-3-amine derivatives can undergo a variety of chemical reactions. For instance, 3-substituted chromones can react with hydroxylamine to yield products such as 3-amino-4H-chromeno[3,4-d]isoxazol-4-one and 3-(diaminomethylene)chroman-2,4-dione . Additionally, 3-cyanochromones can react with primary aromatic amines to form 2-amino-3-(aryliminomethyl)chromones, showcasing the reactivity of the chroman-3-amine scaffold towards nucleophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman-3-amine derivatives can be influenced by their molecular structure and substituents. For example, the synthesis and characterization of cis- and trans-2-methyl- and 2,NN-trimethylchroman-3-amines have been described, with proton magnetic resonance spectra providing information on configurations and preferred conformations . The reactivity of 3-(aryliminomethyl)chromones with amines, alcohols, and thiols further illustrates the diverse chemical behavior of these compounds .
Aplicaciones Científicas De Investigación
Farmacología: Síntesis de Agentes Terapéuticos Potenciales
Croman-3-amina clorhidrato muestra potencial en la síntesis de agentes terapéuticos debido a su similitud estructural con la cromana, una estructura central que se encuentra en muchos compuestos biológicamente activos . Sus aplicaciones potenciales incluyen el desarrollo de fármacos antineoplásicos, antiherpéticos y de inhibición de cinasas.
Ciencia de Materiales: Materiales Electrónicos Orgánicos
En ciencia de materiales, this compound podría utilizarse en la síntesis de materiales electrónicos orgánicos. Su estructura molecular puede contribuir al desarrollo de semiconductores orgánicos o polímeros conductores utilizados en dispositivos electrónicos .
Síntesis Química: Catálisis Asimétrica
Este compuesto puede desempeñar un papel en la catálisis asimétrica, la cual es crucial para la producción de sustancias enantioméricamente puras. Se podría utilizar para sintetizar derivados de cromana, los cuales son valiosos para crear productos farmacéuticos con alta enantioselectividad .
Química Analítica: Estándares de Cromatografía
En química analítica, this compound puede utilizarse como un estándar o compuesto de referencia en cromatografía para ayudar a identificar y cuantificar otras sustancias con propiedades similares .
Investigación en Bioquímica: Estudios de Inhibición Enzimática
This compound puede utilizarse en la investigación en bioquímica para estudios de inhibición enzimática. Su estructura podría interactuar con las enzimas, proporcionando información sobre los mecanismos enzimáticos y ayudando al desarrollo de inhibidores enzimáticos .
Aplicaciones Ambientales: Degradación de Contaminantes
Si bien las aplicaciones ambientales específicas para this compound no están bien documentadas, se han explorado compuestos relacionados con estructuras de cromana por su capacidad para degradar contaminantes ambientales. Por lo tanto, podría utilizarse potencialmente en estudios relacionados con la remediación ambiental .
Química Medicinal: Diseño de Fármacos
En química medicinal, this compound podría ser un precursor en el diseño de fármacos, en particular para fármacos que se dirigen a trastornos neurológicos, debido a su potencial para cruzar la barrera hematoencefálica como lo sugieren sus propiedades fisicoquímicas .
Síntesis Orgánica: Bloque de Construcción para Compuestos Heterocíclicos
Finalmente, this compound sirve como un versátil bloque de construcción en la síntesis orgánica, especialmente para la construcción de compuestos heterocíclicos que son prevalentes en muchos productos farmacéuticos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Chroman-3-amine hydrochloride is a unique chemical compound with the empirical formula C9H12ClNO . .
Biochemical Pathways
Chroman derivatives, including Chroman-3-amine hydrochloride, have been associated with anti-inflammatory activities . .
Result of Action
Chroman derivatives have been associated with anti-inflammatory activities .
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLATPDKWVAAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939933 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18518-71-3 | |
| Record name | 3-Chromanamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018518713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




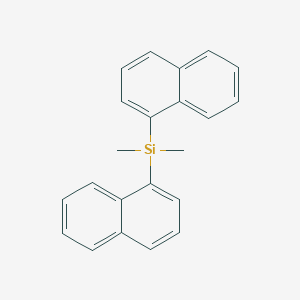
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
